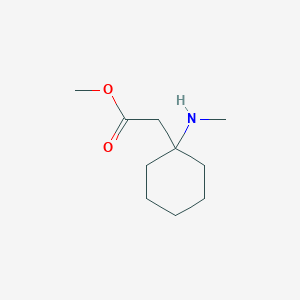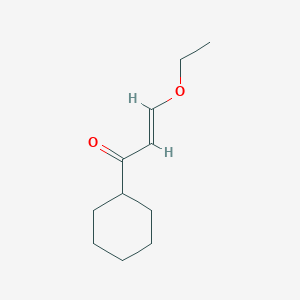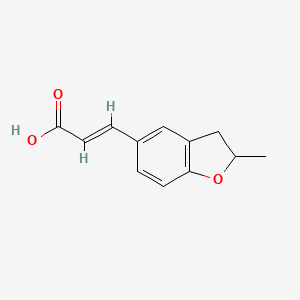
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of aminopyrazoles Aminopyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and various industrial processes The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a key feature of this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. The reaction conditions often include solvents like tetrahydrofuran (THF) or dichloromethane (CH2Cl2) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization, distillation, or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles such as halides or amines . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazoles. These products can have different chemical and biological properties, making them useful in various applications .
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol:
5-Amino-1-(2-hydroxyethyl)pyrazole: This compound lacks the pentyl chain, making it less hydrophobic and altering its reactivity.
Uniqueness
2-(5-Amino-3-pentyl-1h-pyrazol-1-yl)ethan-1-ol is unique due to the presence of the pentyl chain, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes or hydrophobic pockets in proteins. This structural feature can lead to distinct biological activities and applications compared to similar compounds .
Eigenschaften
Molekularformel |
C10H19N3O |
|---|---|
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
2-(5-amino-3-pentylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C10H19N3O/c1-2-3-4-5-9-8-10(11)13(12-9)6-7-14/h8,14H,2-7,11H2,1H3 |
InChI-Schlüssel |
HEXXZFCBPCICLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NN(C(=C1)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-chloro-4-hydroxy-2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B13636971.png)




